molecular formula C16H15BrClNO4S B11646827 Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11646827
M. Wt: 432.7 g/mol
InChI Key: OCAVTIUDXXDUPY-UHFFFAOYSA-N
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Description

METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes bromine, chlorine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxyacetyl intermediate: This involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Amidation: The phenoxyacetyl intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing bromine or chlorine.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its amide and ester functionalities.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE
  • 5-((4-BROMO-2-CHLOROPHENOXY)METHYL)FURAN-2-CARBALDEHYDE

Uniqueness

METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of bromine, chlorine, and thiophene moieties, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for developing new materials and studying complex biochemical interactions.

Properties

Molecular Formula

C16H15BrClNO4S

Molecular Weight

432.7 g/mol

IUPAC Name

methyl 2-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H15BrClNO4S/c1-8-9(2)24-15(14(8)16(21)22-3)19-13(20)7-23-12-5-4-10(18)6-11(12)17/h4-6H,7H2,1-3H3,(H,19,20)

InChI Key

OCAVTIUDXXDUPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Br)C

Origin of Product

United States

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